molecular formula C20H14O4 B1307746 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde CAS No. 126026-43-5

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde

Cat. No. B1307746
M. Wt: 318.3 g/mol
InChI Key: JGDANMIAONXEEM-UHFFFAOYSA-N
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Description

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde is a compound that can be associated with the broader class of benzaldehydes, which are aromatic aldehydes with a formyl group attached to a benzene ring. Benzaldehydes are important intermediates in organic synthesis and are involved in various chemical reactions, including oxidation and substitution processes .

Synthesis Analysis

The synthesis of related benzaldehyde derivatives often involves multi-step reactions that can include the formation of intermediates such as phenols or cyclohexadien

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Polyazomethines : Bis-aldehyde monomers like 4-(4′-formyl-phenoxy)benzaldehyde are synthesized and polymerized with other compounds to yield poly(azomethine)s. These polymers display significant electrical conductivity and are investigated for their physicochemical properties, including thermogravimetric analysis and electrical conductivity measurements (Hafeez et al., 2019).

  • Production of Fluorescent Polymers : In the creation of highly fluorescent phenylene vinylene polymers, derivatives of benzaldehyde are used. These polymers are observed to have excellent thermal stability and high fluorescence in both solution and thin film applications (Neilson et al., 2008).

  • Synthesis of Functionalized Polymers : Benzaldehyde derivatives are used in the synthesis of heterobifunctionalized polymers, which include functionalities like aldehyde and allyloxy. These polymers demonstrate controlled polymerization behavior and are confirmed through spectroscopic techniques (Sane et al., 2013).

Chemical Synthesis and Characterization

  • New Synthesis Methods : Novel methods for synthesizing benzaldehyde derivatives, such as 4-benzyloxyl-2-hydroxyl benzaldehyde, are explored, with applications in various chemical synthesis processes (Sun Gui-fa, 2012).

  • Synthesis of Chromans : Benzaldehyde derivatives are used in the synthesis of 4-(substituted phenyl)chromans, indicating their utility in the creation of complex organic molecules (Zhao et al., 2007).

  • Photorearrangement Studies : The study of photochemical and acid-catalyzed rearrangements of benzaldehyde derivatives, such as 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, provides insight into the reactivity and transformation pathways of these compounds (Schultz & Antoulinakis, 1996).

Other Applications

  • Oligomer Synthesis : Benzaldehyde derivatives are key in synthesizing new oligoazomethines, which have applications in materials science, particularly due to their thermal stability and unique structural properties (Kaya & Çulhaoğlu, 2009).

  • Photophysical Properties with Metal Ions : Studies on calix[4]arene isomers with benzaldehyde moieties reveal interesting photophysical properties when complexed with metal ions like terbium(III), indicating potential applications in areas such as sensor development and materials science (Wang Hao et al., 2005).

Safety And Hazards

The compound “4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde” has been classified with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[4-(4-formylphenoxy)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-13-15-1-5-17(6-2-15)23-19-9-11-20(12-10-19)24-18-7-3-16(14-22)4-8-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDANMIAONXEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396780
Record name Benzaldehyde, 4,4'-[1,4-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde

CAS RN

126026-43-5
Record name Benzaldehyde, 4,4'-[1,4-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There was added 41.5 grams (0.30 mole) of anhydrous potassium carbonate to a solution of 11 grams (0.10 mole) of hydroquinone, 24.8 grams (0.20 mole) of 4-fluorobenzaldehyde and 200 ml of dimethylacetamide. The resulting solution was heated at reflux for 12 hours. The reaction mixture was then decanted from the insoluble potassium salts and allowed to cool. The cooled solution was added to water to effect precipitation of product which was isolated by filtration. The product was recrystallized from isopropanol/water to yield 21 grams (66%) of 4,4'[1,4-phenylenebis(oxy)]bisbenzaldehyde having a melting point of 157°-158° C. The identity of the product was further confirmed by proton NMR.
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Katritzky, HY He, Q Long, X Cui, J Level, AL Wilcox - Arkivoc, 2000 - arkat-usa.org
Heteroaromatic α-and β-carboxaldehydes were prepared by the formylation with DMF of αlithio benzofuran, benzothiophene, N-methylbenzimidazole and 10-methylphenothiazine …
Number of citations: 14 www.arkat-usa.org

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